molecular formula C5H10BF4NO2S B1472148 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate CAS No. 165679-12-9

2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate

Cat. No. B1472148
CAS RN: 165679-12-9
M. Wt: 235.01 g/mol
InChI Key: KJIWCELKFFRNON-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate, also known as EMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMT is a versatile molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate is not fully understood, but it is known to interact with various enzymes and proteins in the body, leading to changes in their activity and function. 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate in lab experiments is its versatility, as it can be used in various applications and has a wide range of biochemical and physiological effects. However, one limitation of using 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate is its potential toxicity, as high doses of 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate have been shown to be toxic to cells and may cause cell death.

Future Directions

There are many potential future directions for research on 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate, including further studies on its mechanism of action and its potential use in cancer therapy and neurodegenerative disease treatment. Additionally, researchers may investigate the use of 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate as a fluorescent probe for imaging applications, or as a catalyst in chemical reactions. Overall, 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate is a promising compound with many potential applications in scientific research.

Scientific Research Applications

2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biological imaging. 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has also been studied for its potential use in cancer therapy and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

(2-ethoxy-1-methylsulfanyl-2-oxoethylidene)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.BF4/c1-3-8-5(7)4(6)9-2;2-1(3,4)5/h6H,3H2,1-2H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIWCELKFFRNON-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCOC(=O)C(=[NH2+])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate
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2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate
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2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate
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2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate
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2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate
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2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate

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